molecular formula C24H22ClNO3 B2486093 N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide CAS No. 312750-78-0

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide

Cat. No. B2486093
CAS RN: 312750-78-0
M. Wt: 407.89
InChI Key: YTGHGJCDXOKGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the family of benzamides and has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide, focusing on six unique applications:

Antimicrobial Agents

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains. This compound can disrupt microbial cell walls and inhibit the growth of pathogens, making it a promising candidate for developing new antibiotics .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. The antioxidant activity of N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide has been evaluated using assays like DPPH and ABTS .

Central Nervous System (CNS) Agents

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide derivatives have been explored for their potential as CNS agents. These compounds can interact with GABA receptors, exhibiting anxiolytic and muscle relaxant properties. Molecular docking studies have shown that these derivatives can effectively bind to the GABA receptor, suggesting their potential use in treating anxiety and muscle spasms .

Drug Design and Development

The structural properties of N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide make it a valuable scaffold in drug design. Its ability to form stable complexes with various biological targets allows researchers to develop new therapeutic agents. This compound has been used as a starting point for synthesizing novel drugs with improved efficacy and reduced side effects .

Synthetic Chemistry

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide is utilized in synthetic chemistry for the preparation of other complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds .

Biological Evaluation

This compound has been extensively studied for its biological activities, including its effects on different cell lines and organisms. Researchers have evaluated its cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent. These studies help in understanding the compound’s mechanism of action and its potential therapeutic applications .

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHGJCDXOKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide

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